![molecular formula C17H18N2O3 B5740059 N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)
N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NAPA is a small molecule that belongs to the class of amides. It was first synthesized in 1986 by researchers at the University of California, San Francisco, as a potential analgesic agent. Over the years, NAPA has been found to have various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
作用機序
The mechanism of action of NAPA is not fully understood. However, it has been proposed that NAPA exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, NAPA has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
NAPA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are involved in inflammation. Additionally, NAPA has been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, NAPA has been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
NAPA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been found to have low toxicity in animal studies. However, NAPA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, NAPA has a short half-life, which can limit its efficacy in some applications.
将来の方向性
There are several future directions for the study of NAPA. One potential application is as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, NAPA has potential as an anti-cancer agent, either alone or in combination with other drugs. Furthermore, NAPA could be investigated as a potential therapeutic agent for the treatment of angiogenesis-related diseases, such as macular degeneration and diabetic retinopathy.
In conclusion, NAPA is a small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects. NAPA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of NAPA, including its potential as an anti-inflammatory and anti-cancer agent, and as a therapeutic agent for angiogenesis-related diseases.
合成法
NAPA can be synthesized using a multi-step process that involves the reaction of 4-amino-2-methoxyacetophenone with benzyl bromide, followed by acetylation and reduction steps. The final product is obtained by the reaction of the intermediate with phenylacetic acid.
科学的研究の応用
NAPA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and chemokines. Additionally, NAPA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Furthermore, NAPA has been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
特性
IUPAC Name |
N-(4-acetamido-2-methoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)18-14-8-9-15(16(11-14)22-2)19-17(21)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZDXWQGKIBMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-methoxyphenyl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)
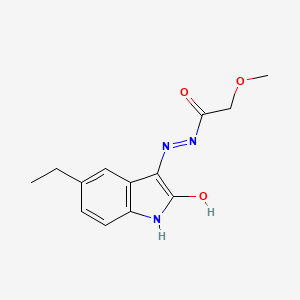
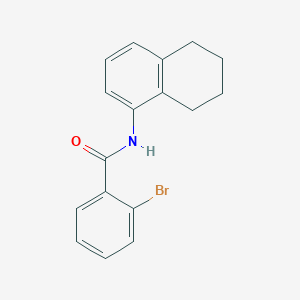
![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)
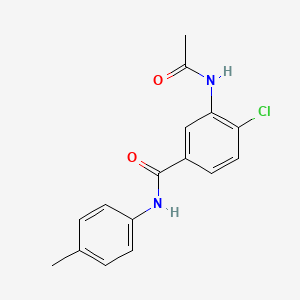
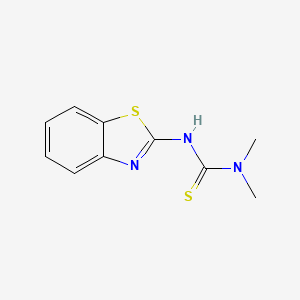
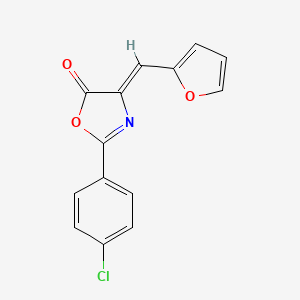
![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)